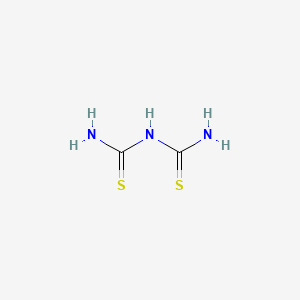![molecular formula C17H26N2O4S B1223422 methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate](/img/structure/B1223422.png)
methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ester group, and various functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiophene derivatives and esters, such as:
- 5-(Diethylamino)-5-oxo-pentanoic acid methyl ester
- 5-(Dimethylamino)-5-oxo-pentanoic acid methyl ester .
Uniqueness
What sets methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate apart is its unique combination of functional groups and its potential for diverse applications in various fields of research and industry .
Propriétés
Formule moléculaire |
C17H26N2O4S |
|---|---|
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
methyl 5-(diethylcarbamoyl)-4-methyl-2-(pentanoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C17H26N2O4S/c1-6-9-10-12(20)18-15-13(17(22)23-5)11(4)14(24-15)16(21)19(7-2)8-3/h6-10H2,1-5H3,(H,18,20) |
Clé InChI |
PSYAGVVETKNVPF-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C(=C(S1)C(=O)N(CC)CC)C)C(=O)OC |
SMILES canonique |
CCCCC(=O)NC1=C(C(=C(S1)C(=O)N(CC)CC)C)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-(7-methyl-4-oxo-2-thieno[3,2-d][1,3]thiazinyl)benzamide](/img/structure/B1223341.png)

![2-(2,4-dichlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B1223344.png)
![4-[(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoic acid methyl ester](/img/structure/B1223345.png)
![N-[[5-(1H-benzimidazol-2-yl)-2-methylanilino]-sulfanylidenemethyl]-5-chloro-2-methoxybenzamide](/img/structure/B1223346.png)
![N-[4-[[2-[1-(4-methoxyphenyl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl]thio]phenyl]acetamide](/img/structure/B1223349.png)

![1-[2-[2-[3-(Trifluoromethyl)phenoxy]ethoxy]ethyl]-1,2,4-triazole](/img/structure/B1223352.png)
![4-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]morpholine](/img/structure/B1223354.png)

![1-[2,5-Dimethyl-1-(phenylmethyl)-3-pyrrolyl]-2-[4-(1,3,4-oxadiazol-2-yl)phenoxy]ethanone](/img/structure/B1223358.png)
![1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea](/img/structure/B1223359.png)


